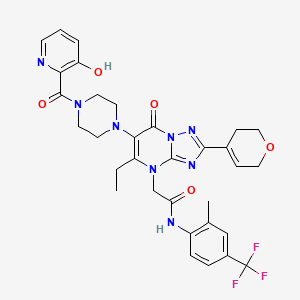

Werner syndrome RecQ helicase-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C32H33F3N8O5 |

|---|---|

Molecular Weight |

666.6 g/mol |

IUPAC Name |

2-[2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-6-[4-(3-hydroxypyridine-2-carbonyl)piperazin-1-yl]-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide |

InChI |

InChI=1S/C32H33F3N8O5/c1-3-23-27(40-11-13-41(14-12-40)29(46)26-24(44)5-4-10-36-26)30(47)43-31(38-28(39-43)20-8-15-48-16-9-20)42(23)18-25(45)37-22-7-6-21(17-19(22)2)32(33,34)35/h4-8,10,17,44H,3,9,11-16,18H2,1-2H3,(H,37,45) |

InChI Key |

FLRLAYBOOSONEK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=O)N2C(=NC(=N2)C3=CCOCC3)N1CC(=O)NC4=C(C=C(C=C4)C(F)(F)F)C)N5CCN(CC5)C(=O)C6=C(C=CC=N6)O |

Origin of Product |

United States |

Foundational & Exploratory

Unlocking a New Frontier in Cancer Therapy: The Mechanism of Action of Werner Syndrome RecQ Helicase-IN-4

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Werner syndrome RecQ helicase (WRN) has emerged as a high-value target in oncology, particularly for cancers exhibiting microsatellite instability (MSI). These tumors, deficient in DNA mismatch repair (MMR), develop a synthetic lethal dependency on WRN for survival. Werner syndrome RecQ helicase-IN-4 is a potent, orally active inhibitor of WRN that selectively targets and induces lethality in MSI-high (MSI-H) cancer cells. This document provides an in-depth technical overview of the mechanism of action of this inhibitor, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying biological pathways and experimental workflows.

Introduction: The WRN Helicase and Synthetic Lethality in MSI Cancers

Werner syndrome is a rare genetic disorder characterized by premature aging and cancer predisposition, caused by mutations in the WRN gene. The WRN protein is a member of the RecQ family of DNA helicases, playing critical roles in maintaining genome stability through its involvement in DNA replication, repair, and recombination.[1][2][3] It possesses both 3'-5' helicase and exonuclease activities, allowing it to resolve complex DNA secondary structures that can impede DNA metabolism.[2]

A pivotal breakthrough in oncology was the discovery of a synthetic lethal relationship between WRN and defects in the DNA mismatch repair (MMR) system. MMR-deficient (dMMR) or MSI-H cancers accumulate errors in repetitive DNA sequences, leading to the expansion of microsatellites, particularly (TA)n dinucleotide repeats. These expanded repeats are prone to forming non-canonical secondary structures, such as cruciforms, during DNA replication. These structures stall replication forks, leading to DNA double-strand breaks and cell death if not resolved.

The WRN helicase is essential for the survival of MSI-H cells as it specializes in unwinding these problematic DNA structures, allowing replication to proceed and preventing catastrophic DNA damage. In contrast, cells with a functional MMR system (microsatellite stable, MSS) do not accumulate these repeat expansions to the same extent and, therefore, do not rely on WRN for survival. This dependency creates a therapeutic window: inhibiting WRN helicase activity is selectively lethal to MSI-H cancer cells while sparing healthy, MSS cells. This compound is a small molecule inhibitor developed to exploit this vulnerability.

This compound: Potency and Selectivity

This compound is a triazolo-pyrimidine analogue identified as a potent inhibitor of the WRN helicase. Its mechanism of action is centered on the direct inhibition of WRN's enzymatic activity, leading to the selective killing of MSI-H cancer cells.

Biochemical and Cellular Activity

Quantitative data demonstrates the potency of this compound against the WRN enzyme and its selective anti-proliferative effect in WRN-dependent cancer cell lines.

| Parameter | Value | Target/Cell Line | Description |

| IC50 | 0.06 µM | WRN Helicase | In vitro half-maximal inhibitory concentration against WRN helicase activity. |

| GI50 | 0.07 µM | SW48 (MSI-H) | In vitro half-maximal growth inhibition concentration in a human colorectal adenocarcinoma cell line with high microsatellite instability. |

| GI50 | >10 µM | DLD1 WRN-KO (MSS) | In vitro half-maximal growth inhibition concentration in a DLD1 knockout cell line, demonstrating a lack of activity in the absence of the WRN target. |

| In Vivo Efficacy | Tumor Growth Inhibition | SW48 Xenograft Model | Oral administration at 240 mg/kg daily for 18 days resulted in significant anticancer activity in a mouse xenograft model. |

Data sourced from MedChemExpress, citing patent WO2022249060A1.

Core Mechanism of Action: From Helicase Inhibition to Cell Death

The primary mechanism of this compound is the disruption of DNA replication in MSI-H cancer cells by inhibiting the enzymatic function of WRN. This targeted action initiates a cascade of events culminating in selective cell death.

Signaling Pathway and Cellular Consequences

The inhibition of WRN helicase by this compound in an MSI-H cancer cell triggers the following sequence:

-

Accumulation of Secondary DNA Structures: In the absence of functional WRN helicase, expanded (TA)n repeats form stable cruciform structures that block the progression of replication forks.

-

Replication Fork Collapse and DNA Damage: Stalled replication forks are fragile and prone to collapse, leading to the formation of DNA double-strand breaks (DSBs).

-

Activation of DNA Damage Response (DDR): The accumulation of DSBs activates the cellular DNA damage response pathways. This is characterized by the phosphorylation of histone H2AX (forming γH2AX), a key marker of DSBs, and the activation of DDR kinases like ATM.

-

Cell Cycle Arrest and Apoptosis: The overwhelming level of genomic instability and DNA damage triggers cell cycle arrest and, ultimately, programmed cell death (apoptosis).

This mechanism highlights the inhibitor's ability to convert a cancer-specific genetic defect (dMMR) into a lethal vulnerability.

References

- 1. CR20230616A - Triazolo-pyrimidine analogues for treating diseases connected to the inhibiton of werner syndrome recq helicase (wrn) - Google Patents [patents.google.com]

- 2. PH12023553140A1 - Triazolo-pyrimidine analogues for treating diseases connected to the inhibiton of werner syndrome recq helicase (wrn) - Google Patents [patents.google.com]

- 3. WO2022249060A1 - Triazolo-pyrimidine analogues for treating diseases connected to the inhibiton of werner syndrome recq helicase (wrn) - Google Patents [patents.google.com]

In Vitro Activity of Werner Syndrome RecQ Helicase-IN-4 on WRN Protein: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the in vitro activity of Werner syndrome RecQ helicase-IN-4 (WRN-IN-4), a potent inhibitor of the Werner syndrome (WRN) protein. It details the quantitative inhibitory effects, the experimental methodologies used for its characterization, and the underlying mechanism of action.

Introduction to WRN Protein

The Werner syndrome ATP-dependent helicase (WRN) is a multifunctional enzyme critical for maintaining genomic stability.[1] Encoded by the WRN gene, mutations in which cause the rare autosomal recessive disorder Werner syndrome, the protein exhibits both 3'-to-5' DNA helicase and exonuclease activities.[2][3][4] WRN plays a pivotal role in various DNA metabolic pathways, including DNA repair (base excision repair, non-homologous end joining), replication, recombination, and telomere maintenance.[2][5]

Recent research has identified WRN as a promising therapeutic target, particularly in cancers characterized by high microsatellite instability (MSI-H).[1][6] These cancer cells, deficient in the mismatch repair (MMR) pathway, become uniquely dependent on WRN for survival. This creates a synthetic lethal relationship, where inhibiting WRN's function is selectively lethal to MSI-H cancer cells while sparing normal, microsatellite stable (MSS) cells.[7][8] this compound is a small molecule inhibitor developed to exploit this vulnerability.[9][10]

Quantitative In Vitro Activity of WRN-IN-4

This compound is a potent and orally active inhibitor of the WRN protein.[9][11] Its inhibitory activity has been quantified through both biochemical and cell-based assays. The key metrics are summarized below.

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| IC50 | 0.06 µM | Biochemical (Helicase Activity) | Purified WRN Protein | [9][11] |

| GI50 | 0.07 µM | Cell-based (Antiproliferation) | SW48 (Colorectal Cancer) | [9][11] |

| GI50 | >10 µM | Cell-based (Antiproliferation) | DLD1 WRN-KO (Knockout Control) | [9] |

-

IC50 (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the biochemical activity of the WRN enzyme by 50%.

-

GI50 (Half-maximal growth inhibition): The concentration of the inhibitor required to inhibit the growth of a cell population by 50%.

Mechanism of Action: Synthetic Lethality

The primary mechanism of action for WRN inhibitors like WRN-IN-4 is the exploitation of synthetic lethality in MSI-H cancer cells.[8]

-

MSI-H Cancers: These tumors have a deficient DNA mismatch repair (MMR) system, leading to the accumulation of errors in repetitive DNA sequences known as microsatellites.[7] This results in genomic instability, including the expansion of TA dinucleotide repeats.[6]

-

WRN Dependency: The expanded and unstable microsatellites form problematic secondary DNA structures that stall replication forks. MSI-H cells rely heavily on the WRN helicase to resolve these structures and allow DNA replication to proceed.[6]

-

Inhibition by WRN-IN-4: By inhibiting the helicase activity of WRN, the inhibitor prevents the resolution of these DNA structures.[8]

-

Cellular Outcome: The unresolved replication stress leads to the accumulation of DNA double-strand breaks, activation of the DNA damage response, and ultimately, apoptosis (programmed cell death) in the MSI-H cancer cells.[7][12] This selective killing of cancer cells with a specific genetic vulnerability is the hallmark of a targeted therapy.[8]

Experimental Protocols

The characterization of WRN inhibitors involves a series of standardized in vitro assays to measure enzymatic activity and cellular effects.

This assay directly measures the DNA unwinding activity of the WRN protein and its inhibition by compounds like WRN-IN-4.

-

Principle: The assay utilizes a forked DNA substrate where one strand is labeled with a fluorophore (e.g., TAMRA) and the complementary strand is labeled with a quencher (e.g., Black Hole Quencher, BHQ). In the double-stranded state, the proximity of the quencher suppresses the fluorophore's signal. When WRN helicase unwinds the DNA in the presence of ATP, the strands separate, leading to a significant increase in fluorescence intensity that is proportional to helicase activity.[13]

-

Key Reagents:

-

Purified recombinant WRN protein

-

Fluorophore/quencher-labeled forked DNA substrate

-

Assay Buffer (containing Tris, MgCl₂, and other components)

-

ATP (Adenosine Triphosphate)

-

Test inhibitor (e.g., WRN-IN-4)

-

-

General Protocol:

-

Add assay buffer, purified WRN protein, and varying concentrations of the test inhibitor to the wells of a microplate.

-

Incubate the mixture to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the DNA substrate and ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30-37°C) for a set period (e.g., 60 minutes).

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.

-

Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.

-

This assay measures the ATP hydrolysis that fuels the helicase activity of WRN. It serves as an orthogonal method to confirm inhibition.

-

Principle: WRN helicase utilizes the energy from ATP hydrolysis (converting ATP to ADP and inorganic phosphate) to unwind DNA.[1] The assay quantifies the amount of ADP produced, which is directly proportional to enzyme activity. Common detection methods include the Transcreener® ADP² Assay or the ADP-Glo™ Assay.[1][14] These systems use an antibody-based detection method or a coupled-enzyme reaction to generate a fluorescent or luminescent signal.

-

Key Reagents:

-

Purified recombinant WRN protein

-

DNA substrate (e.g., hairpin DNA) to stimulate activity

-

ATP

-

Assay Buffer

-

ADP Detection Reagents (e.g., Transcreener ADP² Antibody and Tracer, or ADP-Glo reagents)

-

-

General Protocol:

-

Dispense WRN enzyme, DNA substrate, and test inhibitor into microplate wells.

-

Initiate the enzyme reaction by adding ATP.

-

Incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding EDTA.

-

Add the ADP detection reagents and incubate at room temperature to allow the detection signal to develop.

-

Read the signal (fluorescence polarization, fluorescence intensity, or luminescence) on a plate reader.

-

Convert the raw data to ADP concentration using a standard curve to determine enzyme activity and inhibition.

-

This assay determines the effect of the WRN inhibitor on the growth and viability of cancer cell lines.

-

Principle: The CellTiter-Glo® (CTG) Luminescent Cell Viability Assay is a common method used to determine the number of viable cells in culture based on quantifying the amount of ATP present, which indicates the presence of metabolically active cells.[1] A decrease in ATP is proportional to the degree of cell death or growth inhibition.

-

Key Reagents:

-

MSI-H cancer cell lines (e.g., SW48, KM12)

-

Control cell lines (e.g., MSS cells or WRN-knockout cells)

-

Cell culture medium and supplements

-

Test inhibitor (WRN-IN-4)

-

CellTiter-Glo® Reagent

-

-

General Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test inhibitor and incubate for an extended period (e.g., 4-8 days).

-

Equilibrate the plate to room temperature.

-

Add the CellTiter-Glo® reagent to each well, which lyses the cells and initiates the luminescent reaction.

-

Mix the contents and incubate for 10 minutes to stabilize the signal.

-

Measure the luminescence using a plate reader.

-

Calculate the GI50 value by plotting cell viability against inhibitor concentration.

-

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for inhibitor screening and the biological pathway of WRN inhibition.

Caption: Workflow for WRN Inhibitor Screening.

References

- 1. Comprehensive WRN Target Capabilities: Proteins, Assays, and In Vivo Resistance Model - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 2. Werner syndrome helicase - Wikipedia [en.wikipedia.org]

- 3. medlineplus.gov [medlineplus.gov]

- 4. oaepublish.com [oaepublish.com]

- 5. Roles of Werner Syndrome Protein in Protection of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are WRN inhibitors and how do they work? [synapse.patsnap.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound - Immunomart [immunomart.com]

- 11. glpbio.com [glpbio.com]

- 12. tandfonline.com [tandfonline.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. bellbrooklabs.com [bellbrooklabs.com]

Structural and Mechanistic Analysis of Werner Syndrome RecQ Helicase-IN-4 Binding to WRN

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Werner syndrome (WRN) RecQ helicase is a critical enzyme involved in maintaining genomic integrity through its roles in DNA replication, repair, and recombination.[1][2] Recent studies have identified WRN as a promising therapeutic target, particularly for microsatellite instability-high (MSI-H) cancers, where its inhibition leads to synthetic lethality.[3] This technical guide provides a detailed overview of the structural analysis concerning the binding of small molecule inhibitors to the WRN protein, with a specific focus on Werner syndrome RecQ helicase-IN-4 (WRN-IN-4). We consolidate quantitative data, outline key experimental methodologies, and present visual workflows and pathways to offer a comprehensive resource for researchers in oncology and drug development.

Introduction to Werner Syndrome RecQ Helicase (WRN)

WRN is a multifunctional nuclear protein belonging to the human RecQ family of DNA helicases.[1][4] Mutations in the WRN gene lead to Werner syndrome, a rare autosomal recessive disorder characterized by premature aging and a predisposition to cancer.[1] The WRN protein is a large, 162 kDa polypeptide composed of several distinct functional domains.[1][3]

-

N-Terminal Exonuclease Domain: Unique among human RecQ helicases, this domain possesses 3' to 5' exonuclease activity, crucial for processing DNA ends.[1][3]

-

Helicase Core: This central region comprises two RecA-like domains (D1 and D2) and is responsible for ATP-dependent 3' to 5' DNA unwinding.[3] This helicase function is essential for resolving complex DNA structures that can arise during replication and repair, such as G-quadruplexes and Holliday junctions.[5][6]

-

RecQ C-terminal (RQC) Domain: This domain is critical for DNA binding and includes a winged-helix (WH) motif that plays a role in recognizing and separating DNA strands at branch points.[3][7]

-

Helicase-and-RNaseD C-terminal (HRDC) Domain: The precise function of this domain is still under investigation, but it is thought to mediate protein-protein interactions and may possess weak DNA-binding capabilities.[1][8]

The essential role of WRN's helicase activity in the survival of MSI-H cancer cells makes it an attractive target for inhibitor development.[3]

Figure 1: Domain organization of the human WRN protein.

This compound (WRN-IN-4)

WRN-IN-4 is a potent and orally active small molecule inhibitor of the WRN helicase.[9] Its activity has been characterized through biochemical and cellular assays, demonstrating its potential as a selective anti-cancer agent.

The inhibitory and anti-proliferative activities of WRN-IN-4 have been quantified, highlighting its potency and selectivity for WRN-dependent cancer cells.

| Parameter | Value | Cell Line / Condition | Description | Reference |

| IC50 | 0.06 µM | Biochemical Assay | Concentration for 50% inhibition of WRN helicase enzymatic activity. | [9] |

| GI50 | 0.07 µM | SW48 (MSI-H) | Concentration for 50% inhibition of cell growth in a WRN-dependent cell line. | [9] |

| GI50 | >10 µM | DLD1 WRN-KO | Concentration for 50% inhibition of cell growth in a WRN knockout cell line. | [9] |

| In Vivo Efficacy | 240 mg/kg (daily) | Mouse Tumor Model | Showed tumor growth inhibition over an 18-day period. | [9] |

Structural Basis of Inhibition (Hypothesized)

While a specific co-crystal structure of WRN-IN-4 bound to the WRN helicase is not yet publicly available, insights from the apo-structure of the WRN helicase core and structures with other inhibitors provide a basis for a hypothesized binding mode.[3][10]

Inhibitors are expected to bind within the ATP-binding pocket located at the interface of the D1 and D2 RecA-like domains.[11] By occupying this site, WRN-IN-4 likely acts as an ATP-competitive inhibitor, preventing the ATP hydrolysis necessary for the conformational changes that drive DNA unwinding. A crystal structure of a different WRN inhibitor revealed an allosteric binding site at the D1 and D2 interface, locking the helicase in an inactive conformation.[11] WRN-IN-4 may operate through a similar allosteric mechanism, stabilizing a conformation of WRN that is incompatible with DNA binding or translocation. Confirmation of the precise binding mode awaits empirical structural data from X-ray crystallography or cryo-electron microscopy.

Experimental Protocols

The characterization of WRN inhibitors like WRN-IN-4 involves a cascade of biochemical, cellular, and biophysical assays.

WRN Helicase Activity Assay (Fluorogenic) This assay measures the unwinding of a forked DNA substrate to determine inhibitor potency (IC50).[12]

-

Substrate Design: A DNA probe is designed with a fluorophore (e.g., TAMRA) on one strand and a quencher (e.g., Black Hole Quencher, BHQ) on the complementary strand.[12] In the double-stranded state, fluorescence is quenched.

-

Reaction Mixture: Purified recombinant WRN protein is incubated in assay buffer with the DNA substrate, ATP, and varying concentrations of the test inhibitor (e.g., WRN-IN-4).

-

Unwinding Reaction: The reaction is initiated by the addition of ATP. As WRN unwinds the DNA, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[12]

-

Data Acquisition: Fluorescence intensity is measured over time using a fluorescence plate reader.

-

Analysis: The rate of fluorescence increase is proportional to helicase activity. Data are normalized to controls (no inhibitor) and plotted against inhibitor concentration to calculate the IC50 value.

ATPase Activity Assay This assay determines if the inhibitor interferes with the ATP hydrolysis function of WRN.

-

Reaction Setup: Purified WRN protein is incubated with ATP and varying concentrations of the inhibitor.

-

Hydrolysis: The reaction proceeds to allow for ATP hydrolysis to ADP.

-

Detection: The amount of ADP produced is quantified using a commercially available kit (e.g., ADP-Glo™ Kinase Assay), which measures luminescence proportional to the ADP concentration.[13]

-

Analysis: A dose-response curve is generated to determine if the inhibitor affects ATPase activity. For many WRN inhibitors, helicase inhibition is more potent than ATPase inhibition, suggesting they may not directly compete with ATP.[14]

Cell Proliferation (GI50) Assay This assay measures the effect of the inhibitor on the growth of cancer cell lines.

-

Cell Plating: MSI-H (e.g., SW48) and control (e.g., DLD1 WRN-KO) cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of WRN-IN-4 for a prolonged period (e.g., 8-20 days).[9]

-

Viability Measurement: Cell viability is assessed using reagents like CellTiter-Glo® (measures ATP levels) or by staining with crystal violet.

-

Analysis: The GI50 value is calculated by plotting cell viability against inhibitor concentration, representing the concentration at which cell growth is inhibited by 50%.

X-ray Crystallography of WRN-Inhibitor Complex

-

Protein Expression and Purification: A construct of the WRN helicase core (e.g., residues 517-1093) is overexpressed, often in E. coli or insect cells.[3][5] The protein is then purified to homogeneity using chromatography techniques.

-

Complex Formation: The purified WRN protein is incubated with a molar excess of the inhibitor (e.g., WRN-IN-4) and a non-hydrolyzable ATP analog (e.g., ADP or ATPγS) to stabilize the complex.

-

Crystallization: The protein-inhibitor complex is subjected to high-throughput crystallization screening using sitting-drop vapor diffusion to identify conditions that yield diffraction-quality crystals.[5]

-

Data Collection and Structure Solution: Crystals are flash-frozen and exposed to a high-intensity X-ray beam at a synchrotron source.[3] The resulting diffraction data are processed to solve the three-dimensional structure of the complex by molecular replacement, using the known apo-WRN structure as a search model.[3][5]

Figure 2: Experimental workflow for the characterization of a WRN inhibitor.

Signaling Pathway and Mechanism of Action

WRN plays a pivotal role in DNA repair pathways that are critical for cell survival, especially under conditions of replication stress. In MSI-H cancer cells, which have deficient mismatch repair, there is an increased reliance on WRN to resolve DNA structures and repair breaks that arise from replication fork collapse.

The inhibition of WRN's helicase activity by a molecule like WRN-IN-4 prevents the resolution of these DNA intermediates. This leads to an accumulation of unresolved replication forks and double-strand breaks (DSBs).[14] In normal cells, alternative repair pathways can compensate for the loss of WRN function. However, in MSI-H cells, the pre-existing deficiency in DNA repair machinery makes them exquisitely sensitive to WRN inhibition. The accumulation of catastrophic DNA damage ultimately triggers apoptotic cell death, providing a clear mechanism for the observed synthetic lethality.

Figure 3: Proposed mechanism of synthetic lethality with WRN-IN-4 in MSI-H cancer cells.

Conclusion

The development of potent and selective WRN helicase inhibitors like WRN-IN-4 represents a highly promising therapeutic strategy for MSI-H cancers. While direct structural evidence for the binding of WRN-IN-4 is pending, the existing structural knowledge of the WRN helicase domain provides a strong foundation for understanding its mechanism of action. The comprehensive experimental framework outlined in this guide, from biochemical kinetics to in vivo efficacy, serves as a roadmap for the continued investigation and optimization of this important new class of anti-cancer agents. Future structural studies will be invaluable for elucidating the precise molecular interactions and guiding the structure-based design of next-generation WRN inhibitors.

References

- 1. oaepublish.com [oaepublish.com]

- 2. Werner syndrome helicase - Wikipedia [en.wikipedia.org]

- 3. Structure of the helicase core of Werner helicase, a key target in microsatellite instability cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural mechanisms of human RecQ helicases WRN and BLM - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. DNA binding residues in the RQC domain of Werner protein are critical for its catalytic activities | Aging [aging-us.com]

- 7. Frontiers | Structural mechanisms of human RecQ helicases WRN and BLM [frontiersin.org]

- 8. Crystal structure of the HRDC domain of human Werner syndrome protein, WRN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Validation, Key Pharmacophores, and X-ray Cocrystal Structures of Novel Biochemically and Cellularly Active WRN Inhibitors Derived from a DNA-Encoded Library Screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. en.ice-biosci.com [en.ice-biosci.com]

- 14. Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Probing Werner Syndrome Helicase Function: A Technical Guide to WRN RecQ Helicase-IN-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Werner syndrome RecQ helicase-IN-4 (WRN-IN-4), a potent and orally active inhibitor of the Werner syndrome RecQ helicase (WRN). This document details the biochemical and cellular activity of WRN-IN-4, outlines experimental protocols for its characterization, and visualizes its mechanism of action and relevant biological pathways. WRN-IN-4 serves as a critical tool for investigating the function of WRN, a key enzyme in maintaining genomic stability, and as a promising therapeutic lead for cancers with microsatellite instability-high (MSI-H).

Introduction to Werner Syndrome RecQ Helicase (WRN)

Werner syndrome ATP-dependent helicase, encoded by the WRN gene, is a member of the RecQ helicase family. These enzymes are crucial for maintaining genome integrity through their roles in DNA replication, repair, and recombination. WRN is unique among human RecQ helicases as it also possesses a 3' to 5' exonuclease activity. Mutations in the WRN gene lead to Werner syndrome, a rare autosomal recessive disorder characterized by premature aging and an increased risk of cancer.

Recent research has identified WRN as a synthetic lethal target in cancer cells with high microsatellite instability (MSI-H). MSI-H is a condition of genetic hypermutability that results from a defective DNA mismatch repair (MMR) system and is found in a significant proportion of colorectal, gastric, and endometrial cancers. In these cancer cells, the loss of WRN function leads to cell death, making WRN inhibitors a promising targeted therapy.

This compound: A Potent and Selective Probe

This compound (also referred to as Example 58 in patent literature) is a small molecule inhibitor designed to target the helicase activity of WRN. Its chemical name is 2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-6-[4-[(3-hydroxy-2-pyridinyl)carbonyl]-1-piperazinyl]-N-[2-methyl-4-(trifluoromethyl)phenyl]-7-oxo-[1][2]triazolo[1,5-a]pyrimidine-4(7H)-acetamide, and its CAS number is 2869954-53-8.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, extracted from publicly available data.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Source |

| IC50 (WRN Helicase) | 0.06 µM |

Table 2: Cellular Activity of this compound

| Cell Line | Genotype | Parameter | Value | Source |

| SW48 | Colorectal Adenocarcinoma (MSI-H) | GI50 | 0.07 µM | |

| DLD1 WRN-KO | Colorectal Adenocarcinoma (WRN Knockout) | GI50 | >10 µM |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Dosage and Administration | Outcome | Source |

| Female Crl:NU(NCr)-Foxn1nu Homozygous Nude Mice | SW48 Xenografts | 240 mg/kg, oral, daily for 18 days | Inhibited tumor growth | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound, based on descriptions in patent WO2022249060A1.[1][2]

WRN Helicase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the DNA unwinding activity of the WRN helicase.

Materials:

-

Recombinant human WRN protein

-

Fluorescently labeled forked duplex DNA substrate

-

Assay buffer (e.g., Tris-HCl, pH 7.5, MgCl2, DTT, BSA)

-

ATP

-

Test compound (this compound)

-

384-well plates

-

Plate reader capable of fluorescence detection

Protocol:

-

Prepare a dilution series of this compound in DMSO.

-

In a 384-well plate, add the assay buffer, fluorescently labeled forked duplex DNA substrate, and the test compound dilutions.

-

Initiate the reaction by adding recombinant WRN protein and ATP.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA and SDS).

-

Measure the fluorescence intensity to determine the extent of DNA unwinding.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (Cellular)

This assay measures the effect of the inhibitor on the growth of cancer cell lines.

Materials:

-

SW48 (MSI-H) and DLD1 WRN-KO (control) cell lines

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Test compound (this compound)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Protocol:

-

Seed SW48 and DLD1 WRN-KO cells into 96-well plates at a predetermined density and allow them to attach overnight.

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound.

-

Incubate the plates for a specified period (e.g., 8-20 days).

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence to determine the number of viable cells.

-

Calculate the growth inhibition (GI50) value, which is the concentration of the compound that causes a 50% reduction in cell growth.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of the inhibitor in a mouse model.

Materials:

-

Female immunodeficient mice (e.g., nude mice)

-

SW48 cancer cells

-

Test compound (this compound) formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously implant SW48 cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 240 mg/kg) or vehicle control orally on a daily schedule.[2]

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

Continue the treatment for a predefined period (e.g., 18 days).[2]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Compare the tumor growth between the treated and control groups to assess the anti-tumor efficacy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts related to the function of WRN and the application of its inhibitors.

Caption: Role of WRN in normal versus MSI-H cancer cells and the effect of its inhibition.

References

The Multifaceted Role of WRN Helicase in DNA Repair and Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Werner Syndrome (WS) is a rare, autosomal recessive disorder characterized by premature aging and a heightened predisposition to cancer.[1] The underlying cause of WS is a mutation in the WRN gene, which encodes the Werner (WRN) protein, a crucial enzyme for maintaining genomic stability.[1] This technical guide provides an in-depth exploration of the WRN helicase's functions in DNA repair and replication, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug development.

WRN Protein: Structure and Dual Enzymatic Functions

The WRN protein is a 162 kDa nuclear protein and a member of the RecQ helicase family.[1][2] It is unique among human RecQ helicases for possessing both 3'→5' helicase and 3'→5' exonuclease activities.[1][3] The protein comprises several key domains:

-

N-terminal Exonuclease Domain: Responsible for degrading DNA in the 3' to 5' direction.[2]

-

Helicase/ATPase Domain: This core domain, characteristic of RecQ helicases, unwinds DNA duplexes and is fueled by ATP hydrolysis.[2]

-

RecQ C-terminal (RQC) Domain: Crucial for DNA binding, especially to non-B form DNA structures like forks and bubbles.[4]

-

Helicase-and-Ribonuclease D C-terminal (HRDC) Domain: Also implicated in DNA binding and protein-protein interactions.[1]

These dual enzymatic functions allow WRN to act as a versatile tool in the cell's machinery for genomic maintenance, capable of both unwinding and degrading various DNA structures.[1][5]

The Pivotal Role of WRN in DNA Repair Pathways

WRN is a key player in multiple DNA repair pathways, ensuring the removal of DNA lesions and the accurate repair of DNA breaks. Its absence leads to genomic instability, a hallmark of both Werner Syndrome and cancer.[5][6]

In the BER pathway, which primarily deals with damage from oxidation and alkylation, WRN collaborates closely with DNA polymerase β (pol β).[7][8] WRN's helicase activity stimulates pol β's strand displacement synthesis, which is essential for the "long-patch" sub-pathway of BER.[7][8] Furthermore, since pol β lacks proofreading ability, WRN's exonuclease activity can remove misincorporated nucleotides, thereby enhancing the fidelity of repair.[7] The interaction is tightly regulated; for instance, APE1, another key BER enzyme, can inhibit WRN's helicase activity on BER intermediates, a process that is relieved by the presence of pol β, suggesting a coordinated hand-off mechanism.[9]

Figure 1: WRN's role in the Long-Patch Base Excision Repair (BER) pathway.

DSBs are among the most cytotoxic forms of DNA damage. WRN participates in the two major DSB repair pathways: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).[6][10]

-

Homologous Recombination (HR): HR is a high-fidelity repair mechanism that uses a sister chromatid as a template. Cells deficient in WRN show a significant reduction in spontaneous mitotic recombination.[5] WRN's helicase activity is thought to process recombination intermediates, such as Holliday junctions, facilitating their resolution.[5]

-

Non-Homologous End Joining (NHEJ): NHEJ directly ligates broken DNA ends and can be error-prone. WRN plays a dual regulatory role in this pathway.[11] It promotes the high-fidelity canonical NHEJ (c-NHEJ) pathway in conjunction with the Ku protein, utilizing its enzymatic functions to prepare DNA ends for ligation.[5][11] Concurrently, WRN acts in a non-enzymatic capacity to suppress the mutagenic alternative NHEJ (alt-NHEJ) pathway by inhibiting the recruitment of resection factors like MRE11 and CtIP.[11] This function is critical for preventing large genomic deletions and telomere fusions.[11]

WRN's Critical Functions in DNA Replication

Beyond repair, WRN is indispensable for navigating the challenges of DNA replication, particularly when replication forks encounter obstacles.

When a replication fork stalls due to DNA damage or secondary structures, it is vulnerable to collapse, which can lead to DSBs.[12] WRN is recruited to these stalled forks where it plays several protective roles.[5] It interacts with key checkpoint proteins like the RAD9-RAD1-HUS1 (9-1-1) complex, which helps prevent the formation of DSBs at stalled forks.[5]

WRN's helicase activity is crucial for remodeling the fork into a "chicken-foot" or regressed fork structure, which allows the cell to bypass the lesion.[12][13] WRN then collaborates with other enzymes, such as FEN-1 and DNA2, to process these intermediates and facilitate the efficient restart of replication once the damage is resolved.[12][13] In the absence of WRN, stalled forks are more likely to collapse, leading to increased chromosome fragmentation.[1][5]

Figure 2: Logical flow of WRN's function in rescuing a stalled replication fork.

Quantitative Analysis of WRN Enzymatic Activities

The efficiency of WRN's enzymatic functions can be quantified, providing a basis for inhibitor screening and mechanistic studies.

| Parameter | Helicase Activity | Exonuclease Activity | References |

| Directionality | 3' → 5' | 3' → 5' | [14] |

| Preferred Substrate | Forked duplexes, bubbles, Holliday junctions | Recessed 3' ends, nicks, gaps | [5][15][16] |

| Cofactor Requirement | ATP, dATP (Mg²⁺ dependent) | Mg²⁺ or Mn²⁺ (Zn²⁺ preferred) | [14] |

| ATP Km | 140 µM (for ATP-Mg²⁺ complex) | ATP hydrolysis required for structured DNA | [16][17] |

| Stimulated By | RPA, MutSα, MutSβ | Ku70/80 heterodimer | [14][18][19] |

| Inhibited By | Fe²⁺, Cu²⁺, p53, BLM, PARP1 | p53, BLM, PARP1 | [17][20] |

Table 1: Summary of WRN's quantitative enzymatic properties.

Key Protein Interactions

WRN's functions are mediated through a complex network of protein-protein interactions that recruit it to specific DNA structures and modulate its activity.

| Interacting Protein | Function in Interaction | Pathway | References |

| Ku70/80 | Recruits WRN to DSBs, stimulates exonuclease activity | c-NHEJ | [5][19] |

| DNA Polymerase β | Cooperative roles in DNA synthesis and proofreading | BER | [7][9] |

| FEN-1 | Co-processing of replication fork intermediates | Replication Restart | [13] |

| RAD9-RAD1-HUS1 | Recruitment to stalled forks, checkpoint activation | Replication Stress Response | [5] |

| p53 | Direct interaction, potential regulation of apoptosis | DNA Damage Response | [5][21] |

| MRE11/RAD50/NBS1 | Functional relationship at stalled forks | HR, Replication Stress | [2][22] |

| TRF2 | Enhances helicase activity on telomeric D-loops | Telomere Maintenance | [2][21] |

| RPA | Stimulates helicase activity | Replication, Repair | [2][14] |

| MutSα (MSH2/MSH6) | Stimulates helicase on forked DNA | Mismatch Repair (MMR) | [18] |

Table 2: Key protein partners of WRN and their functional significance.

Experimental Protocols: Methodologies for Studying WRN

The following sections outline the core methodologies used to characterize the enzymatic functions of WRN.

This assay measures the ability of WRN to unwind a double-stranded DNA substrate. A common method involves a radiolabeled or fluorescently-labeled oligonucleotide annealed to a longer single-stranded DNA, creating a forked structure.

Materials:

-

Purified recombinant WRN protein

-

Forked DNA substrate (e.g., 5'-³²P-labeled oligo annealed to M13 DNA)

-

Helicase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 4 mM MgCl₂, 5 mM DTT, 100 µg/ml BSA)

-

ATP solution (e.g., 2 mM)

-

Stop buffer (e.g., 0.4% SDS, 50 mM EDTA, 25 mM Tris-HCl pH 7.5, 0.1% bromophenol blue, 5% glycerol)

-

Native polyacrylamide gel (e.g., 12%)

Procedure:

-

Prepare reaction mixtures on ice, containing reaction buffer, ATP, and the DNA substrate.

-

Initiate the reaction by adding the purified WRN protein.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Terminate the reaction by adding the stop buffer.

-

Resolve the reaction products (unwound single-stranded oligo vs. annealed duplex) on a native polyacrylamide gel.

-

Visualize the results by autoradiography (for ³²P) or fluorescence imaging. The amount of displaced single-stranded DNA is quantified to determine helicase activity.[14][23]

Figure 3: A generalized workflow for performing a WRN helicase assay.

This assay measures the degradation of a DNA substrate by WRN's 3'→5' exonuclease activity.

Materials:

-

Purified recombinant WRN protein

-

DNA substrate with a recessed 3' end (5'-labeled with ³²P or a fluorophore).[15]

-

Exonuclease reaction buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MnCl₂, 5 mM MgCl₂, 1 mM DTT).[24][25]

-

Stop/Loading buffer (e.g., 95% formamide, 20 mM EDTA, loading dyes).[15]

-

Denaturing polyacrylamide gel (e.g., 20% polyacrylamide, 8 M urea).[15]

Procedure:

-

Assemble reaction mixtures on ice containing reaction buffer and the 5'-labeled DNA substrate.

-

Start the reaction by adding the purified WRN protein.

-

Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30 minutes).

-

Stop the reactions by adding formamide-based stop/loading buffer and heating to 95°C for 5 minutes.[15]

-

Separate the reaction products on a denaturing polyacrylamide/urea gel.

-

Visualize by autoradiography or fluorescence. The appearance of shorter DNA fragments over time indicates exonuclease activity.[15]

A high-throughput alternative uses the Transcreener® dAMP Assay, which immunochemically detects the dAMP molecules released during DNA degradation, providing a fluorescent readout.[24]

Clinical Significance and Therapeutic Targeting

The critical roles of WRN in maintaining genomic stability have significant clinical implications. While WRN deficiency causes Werner Syndrome, recent research has uncovered a synthetic lethal relationship between WRN and microsatellite instability (MSI).[26][27] Many cancers, particularly colorectal, gastric, and endometrial cancers, are characterized by MSI due to defects in the mismatch repair (MMR) system.[27][28] These MSI-high (MSI-H) tumor cells become highly dependent on WRN for their survival.[28][29]

This dependency makes WRN a highly attractive therapeutic target.[26][30] Inhibiting WRN's helicase activity in MSI-H cancer cells has been shown to induce cell death, while having minimal effect on normal, microsatellite-stable cells.[29][30] This has spurred the development of potent and selective WRN inhibitors as a promising new class of targeted cancer therapies.[26][27][31]

Conclusion

The WRN protein is a master regulator of genome integrity, wielding its dual helicase and exonuclease functions to participate in a wide array of DNA repair and replication processes. From proofreading in base excision repair to regulating pathway choice in double-strand break repair and rescuing stalled replication forks, WRN's activities are fundamental to preventing the mutations and chromosomal aberrations that drive aging and cancer. The discovery of its synthetic lethal interaction with MSI-H tumors has opened a new and exciting frontier in oncology, positioning WRN as a prime target for the development of precision cancer therapeutics. A deep, technical understanding of its mechanisms, as outlined in this guide, is paramount for researchers and drug developers seeking to harness its potential.

References

- 1. oaepublish.com [oaepublish.com]

- 2. mdpi.com [mdpi.com]

- 3. Enzymatic mechanism of the WRN helicase/nuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WRN WRN RecQ like helicase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Werner syndrome helicase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. The Werner syndrome protein operates in base excision repair and cooperates with DNA polymerase β - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Werner syndrome protein operates in base excision repair and cooperates with DNA polymerase beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of WRN helicase activity in human base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WRN, the protein deficient in Werner syndrome, plays a critical structural role in optimizing DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WRN regulates pathway choice between classical and alternative non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WRN Rescues Replication Forks Compromised by a BRCA2 Deficiency: Predictions for How Inhibition of a Helicase that Suppresses Premature Aging Tilts the Balance to Fork Demise and Chromosomal Instability in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. molbiolcell.org [molbiolcell.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Characterization of the human and mouse WRN 3′→5′ exonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Werner syndrome exonuclease catalyzes structure-dependent degradation of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biochemical and kinetic characterization of the DNA helicase and exonuclease activities of werner syndrome protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Physical and functional interactions between Werner syndrome helicase and mismatch-repair initiation factors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. osti.gov [osti.gov]

- 20. Quantitative analysis of WRN exonuclease activity by isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Roles of Werner Syndrome Protein in Protection of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Fluorescence-based Exonuclease Assay to Characterize DmWRNexo, Orthologue of Human Progeroid WRN Exonuclease, and Its Application to Other Nucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. bellbrooklabs.com [bellbrooklabs.com]

- 25. bellbrooklabs.com [bellbrooklabs.com]

- 26. Targeting WRN helicase: Discovery and development of its selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Werner syndrome helicase is a selective vulnerability of microsatellite instability-high tumor cells | eLife [elifesciences.org]

- 29. doaj.org [doaj.org]

- 30. What are WRN inhibitors and how do they work? [synapse.patsnap.com]

- 31. researchgate.net [researchgate.net]

The Achilles' Heel of Hypermutated Cancers: A Technical Guide to the Synthetic Lethality of WRN Inhibition in Microsatellite Instability-High (MSI-H) Tumors

For Immediate Release

This technical guide provides an in-depth analysis of the synthetic lethal relationship between Werner (WRN) helicase inhibition and cancers characterized by high microsatellite instability (MSI-H). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and precision medicine. We will explore the core mechanism, present key preclinical and clinical data, detail relevant experimental methodologies, and visualize the intricate molecular interactions and workflows.

Executive Summary

The targeting of synthetic lethal pathways has emerged as a powerful strategy in oncology. A prime example of this approach is the inhibition of WRN helicase in MSI-H cancers. MSI-H tumors, resulting from a deficient DNA mismatch repair (dMMR) system, accumulate a high number of mutations, particularly within repetitive DNA sequences known as microsatellites.[1][2][3][4][5] This hypermutable state creates a unique dependency on the WRN helicase for cell survival. Inhibition of WRN in this context leads to catastrophic DNA damage and selective apoptosis of cancer cells, while sparing healthy, microsatellite-stable (MSS) cells.[6][7][8][9][10] This targeted approach holds immense promise for a patient population with limited therapeutic options, especially those refractory to immune checkpoint inhibitors.[11][12]

The Core Mechanism: A Cascade of Genomic Instability

The synthetic lethality of WRN inhibition in MSI-H cancers is rooted in the functional interplay between a deficient mismatch repair system and the essential role of WRN in resolving complex DNA structures.

2.1. The Genesis of MSI-H Cancers:

Microsatellite instability arises from the functional inactivation of the DNA mismatch repair (MMR) pathway, which is responsible for correcting errors during DNA replication.[2][4] This deficiency can be caused by germline mutations in MMR genes (Lynch Syndrome) or, more commonly, by somatic mutations or epigenetic silencing.[2][4] The hallmark of MSI-H tumors is the accumulation of insertion and deletion mutations within microsatellites, which are short, repetitive DNA sequences.[1][5]

2.2. The Critical Role of WRN Helicase:

The Werner protein is a member of the RecQ helicase family and possesses both 3'-5' helicase and exonuclease activities.[13][14][15] It plays a crucial role in maintaining genomic stability by participating in various DNA metabolic processes, including DNA replication, repair, and recombination.[13][15][16][17][18] A key function of WRN is its ability to unwind and resolve non-B DNA structures, such as G-quadruplexes and Holliday junctions, which can form at repetitive DNA sequences and stall replication forks.[14][16][18]

2.3. The Synthetic Lethal Interaction:

In MSI-H cancer cells, the deficient MMR machinery leads to the expansion of specific microsatellite repeats, particularly (TA)n dinucleotide repeats.[6][7][19][20][21] These expanded repeats have a high propensity to form stable secondary structures that impede DNA replication.[6][7] WRN helicase is essential for resolving these structures, allowing replication to proceed and preventing the collapse of replication forks.[6][7][21]

When WRN is inhibited in MSI-H cells, these replication forks stall and collapse, leading to the formation of DNA double-strand breaks (DSBs).[8][9][11][22][23] The accumulation of widespread DNA damage triggers a robust DNA damage response, often culminating in p53- and PUMA-mediated apoptosis.[22][24] This selective killing of MSI-H cancer cells upon WRN inhibition, while MSS cells remain unaffected, constitutes the synthetic lethal relationship.[8][9][10]

Signaling Pathway of WRN Inhibition in MSI-H Cancers

Figure 1: Simplified signaling pathway of WRN inhibition-induced synthetic lethality in MSI-H cancer cells.

Preclinical and Clinical Evidence

A growing body of evidence from preclinical studies and early-phase clinical trials supports the therapeutic potential of WRN inhibitors in MSI-H cancers.

Preclinical Data of WRN Inhibitors

Numerous small molecule inhibitors of WRN have been developed and have demonstrated potent and selective anti-tumor activity in preclinical models of MSI-H cancers.

| Inhibitor | Target | IC50/GI50 | In Vivo Efficacy | Reference |

| HRO761 | WRN Helicase | IC50: 0.088 μM (ATPase assay) | Dose-dependent tumor growth inhibition in MSI cell- and patient-derived xenograft models. | [25][26][27] |

| KWR-095 | WRN Helicase | GI50: 0.193 μM (SW48 cells) | Significant tumor growth reduction in a SW48 xenograft mouse model at 40 mg/kg. | [25][28] |

| RO7589831 | WRN Helicase | - | Partial responses and stable disease observed in a Phase I study in patients with MSI-H solid tumors. | [29] |

| HS-10515 | WRN Helicase | - | Robust anti-proliferative effects in a panel of MSI-H cancer cell lines and significant tumor growth inhibition in vivo. | [30] |

| LAE122 | WRN Helicase | Single-digit nanomolar IC50 in biochemical and cell anti-proliferation assays on MSI-H cells. | Robust anti-tumor growth effect in SW48 and HCT116 CDX models at lower doses than benchmark molecules. | [31] |

| ISM2196 | WRN Helicase | - | Potent in vivo anti-tumor efficacy across multiple MSI-H cancer models (colorectal, endometrial, gastric). | [32] |

| NDI-219216 | WRN Helicase | - | First-in-human clinical trial initiated for MSI-H solid tumors. | [33] |

Early Clinical Trial Data

Early clinical data for the WRN inhibitor RO7589831 from a Phase I study in patients with advanced MSI-H solid tumors who had received a median of three prior treatment lines are encouraging.[29]

| Clinical Trial Metric | Result |

| Partial Responses | 4 out of 32 efficacy-evaluable patients (2 confirmed, 2 unconfirmed) |

| Disease Control Rate | 68.8% |

| Stable Disease | 62.5% |

These findings provide the first clinical proof-of-concept for the synthetic lethal targeting of WRN in MSI-H cancers.

Key Experimental Protocols

The following section outlines the general methodologies for key experiments cited in the research of WRN inhibition in MSI-H cancers.

Cell Viability and Proliferation Assays

-

Objective: To determine the cytotoxic and anti-proliferative effects of WRN inhibitors on cancer cell lines.

-

Methodology:

-

MSI-H and MSS cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of the WRN inhibitor or vehicle control (e.g., DMSO).

-

After a specified incubation period (e.g., 72-120 hours), cell viability is assessed using reagents such as CellTiter-Glo® (Promega) which measures ATP levels, or by staining with crystal violet.

-

Luminescence or absorbance is measured using a plate reader.

-

Data is normalized to vehicle-treated controls, and IC50 or GI50 values are calculated using non-linear regression analysis.

-

Immunoblotting

-

Objective: To assess the levels of specific proteins involved in the DNA damage response and apoptosis.

-

Methodology:

-

MSI-H cells are treated with a WRN inhibitor or vehicle control for a specified time.

-

Cells are lysed, and protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., γH2AX, cleaved PARP, p53, PUMA, WRN).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of WRN inhibitors in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously injected with MSI-H cancer cells.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The treatment group receives the WRN inhibitor (e.g., orally or intraperitoneally) at a specified dose and schedule, while the control group receives a vehicle.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for pharmacodynamic markers).

-

Experimental Workflow for Preclinical Evaluation of a WRN Inhibitor

Figure 2: A generalized experimental workflow for the preclinical evaluation of a novel WRN inhibitor.

Future Directions and Conclusion

The synthetic lethal approach of targeting WRN in MSI-H cancers represents a significant advancement in precision oncology. Future research will likely focus on:

-

Biomarker Discovery: Identifying additional biomarkers beyond MSI-H status that may predict response or resistance to WRN inhibitors. The extent of (TA)n repeat expansions is a promising area of investigation.[19]

-

Combination Therapies: Exploring the synergistic potential of WRN inhibitors with other anti-cancer agents, including chemotherapy and immunotherapy.[11][22]

-

Mechanisms of Resistance: Understanding the potential mechanisms by which MSI-H tumors may acquire resistance to WRN inhibition.[34]

References

- 1. Facebook [cancer.gov]

- 2. Microsatellite Instability Biomarker (MSI-H) | Colorectal Cancer Alliance [colorectalcancer.org]

- 3. Clinicopathological characteristics of high microsatellite instability/mismatch repair-deficient colorectal cancer: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The distinct clinical trajectory, metastatic sites, and immunobiology of microsatellite-instability-high cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MSI-high colon cancer: Definition, outlook, and more [medicalnewstoday.com]

- 6. WRN Is a Promising Synthetic Lethal Target for Cancers with Microsatellite Instability (MSI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WRN Is a Promising Synthetic Lethal Target for Cancers with Microsatellite Instability (MSI). | Broad Institute [broadinstitute.org]

- 8. researchgate.net [researchgate.net]

- 9. Scholars@Duke publication: WRN helicase is a synthetic lethal target in microsatellite unstable cancers. [scholars.duke.edu]

- 10. WRN helicase is a synthetic lethal target in microsatellite unstable cancers. | Broad Institute [broadinstitute.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Werner syndrome helicase - Wikipedia [en.wikipedia.org]

- 14. oaepublish.com [oaepublish.com]

- 15. WRN gene: MedlinePlus Genetics [medlineplus.gov]

- 16. Roles of the Werner syndrome RecQ helicase in DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 17. WRN, the protein deficient in Werner syndrome, plays a critical structural role in optimizing DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

- 23. WRN Helicase is a Synthetic Lethal Target in Microsatellite Unstable Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthetical lethality of Werner helicase and mismatch repair deficiency is mediated by p53 and PUMA in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. New inhibitors of the WRN helicase show preclinical promise for MSI-high colorectal cancers | BioWorld [bioworld.com]

- 26. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 29. firstwordpharma.com [firstwordpharma.com]

- 30. aacrjournals.org [aacrjournals.org]

- 31. aacrjournals.org [aacrjournals.org]

- 32. Targeting synthetic lethality, Insilico Medicine nominates WRN small molecule pre-clinical candidate for MSI-H cancers | EurekAlert! [eurekalert.org]

- 33. Nimbus Launches First Human Trial of Promising WRN Inhibitor for MSI-H Cancers [healthandpharma.net]

- 34. news-medical.net [news-medical.net]

Technical Guide: Characterization of Werner Syndrome RecQ Helicase Inhibitor-IN-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Werner syndrome RecQ helicase inhibitor, WRN-IN-4. It includes key quantitative data, detailed experimental methodologies for inhibitor characterization, and a visualization of the central role of Werner syndrome RecQ helicase (WRN) in cellular signaling pathways.

Quantitative Data Summary

Werner syndrome RecQ helicase-IN-4 is a potent inhibitor of the WRN helicase.[1][2][3][4][5][6] The key quantitative measure of its efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of WRN by 50%. In addition to its direct enzymatic inhibition, the compound's anti-proliferative activity is assessed by the half-maximal growth inhibition concentration (GI50) in various cancer cell lines.

| Parameter | Value | Description |

| IC50 | 0.06 µM | The concentration of WRN-IN-4 that inhibits 50% of the enzymatic activity of the Werner syndrome RecQ helicase.[1][2][3][4][5] |

| GI50 (SW48 cells) | 0.07 µM | The concentration of WRN-IN-4 that inhibits the growth of the SW48 colorectal cancer cell line by 50%.[1][4] |

| GI50 (DLD1 WRN-KO cells) | >10 µM | The concentration of WRN-IN-4 required to inhibit the growth of DLD1 colorectal cancer cells with WRN knocked out by 50%. The significantly higher value indicates selectivity for WRN-expressing cells.[1][4] |

Experimental Protocols

The determination of the IC50 value for a WRN helicase inhibitor like WRN-IN-4 involves specific biochemical assays that measure the enzyme's activity. Below are detailed methodologies for commonly employed assays.

Radiometric Helicase Assay for IC50 Determination

This assay directly measures the DNA unwinding activity of the WRN helicase.

Principle: A radiolabeled DNA substrate with a forked structure is used. The WRN helicase unwinds this substrate, separating the labeled strand from its complement. The unwound, single-stranded DNA can be separated from the double-stranded substrate by gel electrophoresis and quantified.

Methodology:

-

Substrate Preparation: A forked duplex DNA substrate is prepared by annealing a radiolabeled (e.g., with ³²P) oligonucleotide to a longer, unlabeled oligonucleotide, creating a structure with a 3' single-stranded tail that the helicase can load onto.

-

Reaction Mixture: The reaction is typically performed in a buffer containing ATP, Mg²⁺, and other cofactors necessary for helicase activity.

-

Inhibitor Addition: A range of concentrations of this compound (dissolved in a suitable solvent like DMSO) is added to the reaction mixtures. A control with only the solvent is also prepared.

-

Enzyme Addition: The reaction is initiated by adding a fixed concentration of purified recombinant WRN helicase protein.

-

Incubation: The reaction is incubated at 37°C for a specific period (e.g., 15-30 minutes) to allow for DNA unwinding.

-

Quenching: The reaction is stopped by adding a quenching solution containing a chelating agent (e.g., EDTA) to sequester Mg²⁺ and a loading dye.

-

Gel Electrophoresis: The reaction products are separated on a non-denaturing polyacrylamide gel. The unwound, single-stranded DNA will migrate faster than the double-stranded substrate.

-

Quantification: The gel is dried and exposed to a phosphor screen. The amount of unwound substrate is quantified using a phosphorimager.

-

IC50 Calculation: The percentage of unwound DNA is plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

ATPase Assay

As ATP hydrolysis is essential for helicase activity, measuring the ATPase activity of WRN in the presence of an inhibitor can also be used to determine its potency.

Principle: The hydrolysis of ATP to ADP and inorganic phosphate (Pi) by the WRN helicase is measured. The amount of ADP or Pi produced is proportional to the enzyme's activity.

Methodology:

-

Reaction Setup: Similar to the helicase assay, a reaction mixture containing buffer, ATP, Mg²⁺, and a DNA cofactor (which stimulates WRN's ATPase activity) is prepared.

-

Inhibitor Addition: Serial dilutions of WRN-IN-4 are added to the reactions.

-

Enzyme Addition: The reaction is started by adding purified WRN helicase.

-

Incubation: The reaction is incubated at 37°C.

-

Detection: The amount of ADP produced can be measured using various methods, such as the ADP-Glo™ Kinase Assay, which uses a luciferase-based system to quantify ADP.

-

IC50 Calculation: The ATPase activity is plotted against the inhibitor concentration to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The Werner syndrome RecQ helicase is a crucial node in the DNA damage response and repair network, interacting with numerous proteins to maintain genomic stability.

WRN Helicase in DNA Double-Strand Break Repair

WRN participates in multiple DNA double-strand break (DSB) repair pathways, including non-homologous end joining (NHEJ) and homologous recombination (HR). Its role is often to process DNA ends and resolve complex DNA structures that can arise during repair.

Caption: WRN's role in NHEJ and HR pathways.

Experimental Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 of a WRN helicase inhibitor.

References

- 1. Werner syndrome helicase - Wikipedia [en.wikipedia.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Proteome-wide Identification of WRN-Interacting Proteins in Untreated and Nuclease-Treated Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. This compound - Immunomart [immunomart.com]

Methodological & Application

Application Notes and Protocols for Werner Syndrome RecQ Helicase-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Werner syndrome (WS) is a rare, autosomal recessive disorder characterized by premature aging and an increased predisposition to cancer.[1] The disease is caused by mutations in the WRN gene, which encodes a RecQ helicase.[1][2] The WRN protein is a crucial enzyme involved in maintaining genomic stability through its roles in DNA replication, repair, and recombination.[2][3] Specifically, it possesses both 3'-5' helicase and exonuclease activities, allowing it to unwind complex DNA structures and process DNA ends.[3][4]

Werner syndrome RecQ helicase-IN-4 is a potent and selective small molecule inhibitor of the WRN helicase.[5][6] Its mechanism of action revolves around the concept of synthetic lethality.[3] In cancers with microsatellite instability (MSI), which have deficient DNA mismatch repair (dMMR) pathways, the cells become heavily reliant on WRN for survival to resolve replication stress.[4][7] By inhibiting WRN's helicase activity, this compound induces an accumulation of DNA double-strand breaks, leading to cell cycle arrest, apoptosis, and ultimately, selective death of these cancer cells.[3][4] These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cell viability, DNA damage, and cellular senescence.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available literature.

| Parameter | Value | Cell Line(s) | Reference(s) |

| IC50 (In Vitro Helicase Assay) | 0.06 µM (60 nM) | N/A (Biochemical Assay) | [5][8] |

| GI50 (Cell Growth Inhibition) | 0.07 µM (70 nM) | SW48 (colorectal cancer) | [5][8] |

| GI50 (Cell Growth Inhibition) | >10 µM | DLD1 WRN-KO (colorectal cancer) | [5][6] |

| In Vivo Efficacy | 240 mg/kg daily for 18 days reduces tumor volume | SW48 mouse xenograft model | [5][6][8] |

Signaling Pathway

The inhibition of Werner syndrome RecQ helicase (WRN) by this compound primarily impacts the DNA Damage Response (DDR) pathway, especially in the context of microsatellite instability (MSI). The following diagram illustrates the simplified signaling cascade.

Caption: WRN inhibition signaling pathway.

Experimental Workflow

A typical experimental workflow to evaluate the efficacy of this compound in cell culture is depicted below. This workflow progresses from initial viability screening to more detailed mechanistic studies.

Caption: Experimental workflow diagram.

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: this compound is soluble in DMSO.[6] To prepare a 10 mM stock solution, dissolve the appropriate amount of the compound in DMSO. For example, to make 1 ml of a 10 mM stock, dissolve 0.667 mg of the compound (MW: 666.65 g/mol ) in 1 ml of DMSO. Use an ultrasonic bath to aid dissolution if necessary.[6]

-

Storage: Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[5] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Protocol 1: Cell Viability Assay (96-well format)

This protocol is designed to determine the half-maximal growth inhibitory concentration (GI50) of this compound.

Materials:

-

Selected cancer cell lines (e.g., SW48 [MSI], SW620 [MSS], DLD1 WRN-WT, and DLD1 WRN-KO)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well clear-bottom, black-walled cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Multimode plate reader capable of measuring luminescence

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 500 cells per well in 100 µl of complete culture medium in a 96-well plate.

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 0.001 µM to 10 µM. Include a DMSO-only vehicle control.

-

Carefully remove the medium from the wells and replace it with 100 µl of medium containing the different concentrations of the inhibitor or vehicle control.

-

Incubate the plates for 72 to 144 hours.

-

-

Viability Measurement:

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

-

Add 100 µl of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence data to the DMSO-treated wells.

-

Plot the normalized data against the log of the inhibitor concentration and fit a dose-response curve to determine the GI50 value.

-

Protocol 2: DNA Damage Assay (Immunofluorescence for γH2AX)

This protocol assesses the induction of DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX), a marker of DNA damage.

Materials:

-

Selected cell lines cultured on glass coverslips in a 24-well plate

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Secondary antibody: Alexa Fluor-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells on coverslips in a 24-well plate and allow them to attach overnight.

-

Treat the cells with this compound at a concentration of approximately 1 µM (or a concentration determined from the viability assay) and a vehicle control (DMSO) for 24 to 48 hours.

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block the cells with 1% BSA in PBS for 1 hour at room temperature.

-

Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the Alexa Fluor-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Image the cells using a fluorescence microscope.

-

-

Data Analysis:

-

Quantify the number and intensity of γH2AX foci per cell. An increase in foci indicates DNA damage.

-

Protocol 3: Cellular Senescence Assay (SA-β-gal Staining)

This protocol detects cellular senescence by staining for senescence-associated β-galactosidase (SA-β-gal) activity.

Materials:

-

Selected cell lines cultured in a 6-well plate

-

This compound

-

Senescence-Associated β-Galactosidase Staining Kit (or individual reagents)

-

Fixation Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

-

Staining Solution (containing citrate-buffered saline pH 6.0, potassium ferrocyanide, potassium ferricyanide, MgCl2, and X-gal)

-

-

Brightfield microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 6-well plate and allow them to attach.

-

Treat the cells with a sub-lethal concentration of this compound (e.g., around the GI50 value) for an extended period (e.g., 5-7 days). Change the medium with the fresh compound every 2-3 days. Include a vehicle control.

-

-

Cell Fixation:

-

Wash the cells twice with PBS.

-

Fix the cells with the Fixation Solution for 10-15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Staining:

-

Add the SA-β-gal Staining Solution to each well, ensuring the cells are completely covered.

-

Incubate the plates at 37°C (without CO2) for 12-24 hours. Protect the plates from light.

-

-

Imaging and Analysis:

-

Check for the development of a blue color under a microscope.

-

Wash the cells with PBS and store them in PBS at 4°C.

-

Image the cells using a brightfield microscope.

-